molecular formula C14H14ClN3O2S B3729131 N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B3729131
M. Wt: 323.8 g/mol
InChI Key: YPDAUEUPJDODNR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, also known as CEPM, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is a thioester of 2-(4-chlorophenyl)acetamide and 4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinecarbothioic acid, and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antibacterial and antifungal properties, and has been investigated for its potential use as a drug for the treatment of bacterial and fungal infections. Additionally, N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been studied for its potential use as a tool in the development of new drugs for the treatment of cancer and other diseases.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes involved in the synthesis of essential cellular components. N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been found to be active against a range of bacterial and fungal species, and its mechanism of action may vary depending on the specific organism being targeted.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been found to exhibit a range of biochemical and physiological effects, including antibacterial and antifungal activity, inhibition of cellular growth and proliferation, and induction of apoptosis in cancer cells. Additionally, N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been found to exhibit antioxidant activity, and may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. Additionally, N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been found to exhibit a broad spectrum of activity against bacterial and fungal species, making it a potentially useful tool for a wide range of research applications. However, N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, including the development of new synthetic methods for its production, the investigation of its mechanism of action in more detail, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research is needed to explore the potential toxicity of N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide and to identify any potential side effects associated with its use. Overall, N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has significant potential as a tool for scientific research, and further investigation is warranted to fully understand its properties and potential applications.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-2-10-7-12(19)18-14(17-10)21-8-13(20)16-11-5-3-9(15)4-6-11/h3-7H,2,8H2,1H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDAUEUPJDODNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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